molecular formula C15H14ClN3O4S B563860 Cefaclor-d5 CAS No. 1426173-90-1

Cefaclor-d5

Cat. No. B563860
M. Wt: 372.835
InChI Key: QYIYFLOTGYLRGG-IMLLATIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefaclor-d5 is the deuterium labeled Cefaclor . Cefaclor is an effective antibiotic agent, and specifically binds to penicillin-binding protein 3 (PBP 3) . It is a semisynthetic cephalosporin antibiotic for oral administration .


Molecular Structure Analysis

The chemical formula for Cefaclor is C15H14ClN3O4S•H2O . The molecular weight is 385.82 . The structure of Cefaclor includes a beta-lactam ring, which is common to all cephalosporins .


Physical And Chemical Properties Analysis

Cefaclor is well-absorbed after oral administration to fasting subjects . The serum half-life in normal subjects is 0.6 to 0.9 hour . The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 .

Scientific Research Applications

  • Efficacy in Treating Infections : Cefaclor has been shown to be effective in treating a range of infections. For example, it yielded satisfactory clinical responses in urinary tract infections, upper respiratory tract infections, otitis media, lower respiratory tract infections, and skin and skin structure infections (Kammer & Short, 1979).

  • Adverse Reactions in Children : Cefaclor has been associated with serum sickness-like reactions in children characterized by symptoms such as urticarial eruption, pruritus, arthritis, and arthralgias (Hebert, Sigman, & Levy, 1991).

  • Pharmacokinetics Affected by Food : Studies have shown that food intake can affect the absorption of Cefaclor. The type and quantity of food can influence the maximum concentration of the drug in serum and the time to reach maximum concentration (Oguma, Yamada, Sawaki, & Narita, 1991).

  • Decomposition and Mineralization by Ionizing Radiation : Research indicates that gamma irradiation can effectively decompose Cefaclor in aqueous solutions. This finding is significant for pharmaceutical wastewater treatments containing antibiotics (Yu, Lee, Lee, Cho, & Chang, 2008).

  • PK-PD Modelling Against Bacterial Strains : A study combining in vivo pharmacokinetics and in vitro pharmacodynamics showed the effect of Cefaclor against different bacterial strains, providing insights into effective dosing regimens (de la Peña et al., 2004).

  • Stability and Degradation in Solid State : Detailed analysis of Cefaclor's degradation in the solid state revealed various pathways, including isomerization, decarboxylation, and ring contraction, among others. This is crucial for understanding its shelf-life and storage conditions (Dorman et al., 1997).

  • Interactions with Renal Transporters : A study on the interactions of Cefaclor with human renal transporters highlighted its involvement with organic anion and peptide transporters, which is essential for understanding its renal excretion and efficacy in urinary tract infections (Li et al., 2006).

Safety And Hazards

Cefaclor should be used with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .

Future Directions

Cefaclor continues to be used for the treatment of certain infections caused by bacteria such as pneumonia and ear, lung, skin, throat, and urinary tract infections . Its future use will likely continue to be influenced by the development of bacterial resistance and the development of new antibiotics.

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIYFLOTGYLRGG-IMLLATIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefaclor-d5

Synthesis routes and methods

Procedure details

The resultant crude protected Cefaclor mixture is worked up by treating with a mixture of 13.5 ml ice-water and 2.0 ml concentrated HCl and stirred for 25 minutes while cooling with ice. The aqueous phase is separated off and the organic phase is back-extracted with 1.25 ml ice-water. The combined aqueous phases are mixed with 30 ml dimethylformamide, and the resulting suspension is cooled to 15° C., filtered and the solid washed with 8 ml dimethylformamide, which are added to the filtrate. The final solution is treated slowly with concentrated aqueous ammonia to bring the pH to 6.8. The cristalline suspension is stirred at 20° C. for 1 hour, filtered and the crystals washed with 16 ml acetone. After drying, 5.86 g of the title compound were obtained as dimethylformamide solvate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
3
Citations
X Chen, G Liu, C Wang, R Liu, M Wang… - Biomedical …, 2023 - Wiley Online Library
… from 3 different sources added in known amount of cefaclor or cefaclor-d5 (A) with the peak area for same amount of cefaclor or cefaclor-d5 solution without blank plasma (B). A divided …
X Qu, Q Deng, Y Li, P Li, G Liu, Y Wang, Z Liu… - Frontiers in …, 2022 - frontiersin.org
We conducted a phase I bioequivalence trial in healthy Chinese subjects in the fasting and postprandial states. The goal of this trial was to compare the pharmacokinetics and safety of …
Number of citations: 2 www.frontiersin.org
S Yanev, Y Tao, A Kijtawornrat, X Qiu… - Clinical trials in drug …, 2023 - books.google.com
… The MRM transitions of cefaclor and Cefaclor-d5 (purchased from TLC Pharmaceutical Standards, batch number: 1900-026A3) were m/z 368.1 to 174.1 and m/z 373.1 to 179.1. …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.